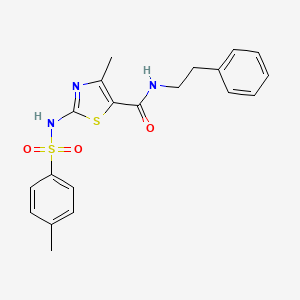

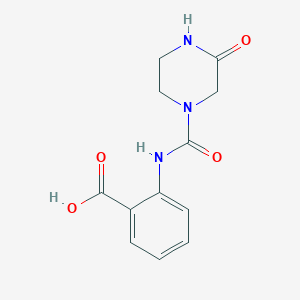

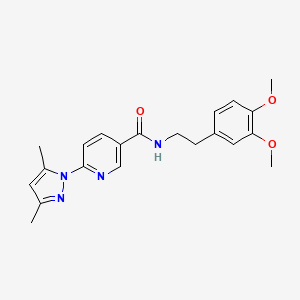

![molecular formula C19H18N2O7S2 B2455465 N-[2-(フラン-2-イル)-2-(4-メチルベンゼンスルホニル)エチル]-4-ニトロベンゼン-1-スルホンアミド CAS No. 896324-82-6](/img/structure/B2455465.png)

N-[2-(フラン-2-イル)-2-(4-メチルベンゼンスルホニル)エチル]-4-ニトロベンゼン-1-スルホンアミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Furan compounds are five-membered aromatic heterocycles containing one oxygen atom. They are important building blocks in organic chemistry and can be found in various natural sources, mostly in plants, algae, and microorganisms . Furan derivatives have been extensively used in plastics, pharmaceuticals, agrochemicals, and they have been reported to be used as dye precursors in the synthesis of diazo disperse dyes.

Synthesis Analysis

The synthesis of furan derivatives often involves strategic chemical reactions, such as the Diels-Alder cycloaddition reaction . Some classical methods have been modified and improved, while other new methods have been developed .Molecular Structure Analysis

Theoretical investigations reveal the underlying relationship between the proportion of n and orbitals and the rate of intersystem crossing and phosphorescence decay . The molecular and solid-state structures of related furan compounds can be studied through X-ray powder diffraction (XRPD) and density functional theory (DFT) .Chemical Reactions Analysis

The reactivity of furan compounds with sulfonyl groups has been explored through various chemical reactions . Copper/silver-mediated cascade reactions for constructing sulfonylbenzo[b]furans from hydroxycinnamic acids and sodium sulfinates demonstrate the chemical versatility and potential synthetic utility of these compounds .Physical And Chemical Properties Analysis

The physical properties of related compounds, such as those involving furan-2,5-diylbis(diphenylmethanol) and its host–guest complexes, offer insights into the hydrogen bonding and molecular aggregation behavior critical for understanding the material characteristics of furan-derived compounds.作用機序

The mechanism of action of FNTS is not fully understood, but it is believed to involve the interaction of the nitro group with zinc ions, leading to the formation of a fluorescent complex. This complex can be used to detect the presence of zinc ions in biological systems.

Biochemical and Physiological Effects:

FNTS has been shown to have minimal toxicity and is well tolerated in laboratory animals. It has also been shown to have good bioavailability and can penetrate the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders.

実験室実験の利点と制限

One of the major advantages of FNTS is its high sensitivity and selectivity for zinc ions, making it a useful tool for the detection of zinc in biological systems. However, one of the limitations of FNTS is its relatively low stability, which can limit its use in certain applications.

将来の方向性

There are several future directions for research on FNTS, including the development of more stable derivatives and the exploration of its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, further studies are needed to fully understand the mechanism of action of FNTS and its potential applications in other fields of scientific research.

合成法

The synthesis of FNTS involves the reaction of 2-(furan-2-yl)ethanamine with tosyl chloride in the presence of a base to form N-(2-(furan-2-yl)-2-tosylethyl)ethanamine. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride in the presence of a base to form the final product, N-(2-(furan-2-yl)-2-tosylethyl)-4-nitrobenzenesulfonamide.

科学的研究の応用

抗菌活性

フラン誘導体は、その注目すべき治療効果により、医薬品化学において注目を集めています。研究者たちは、フラン含有化合物を潜在的な抗菌剤として探求してきました。 これらの化合物は、グラム陽性菌とグラム陰性菌の両方に対して活性を示します . 当社の化合物の抗菌特性を調査することで、新規抗菌剤としての可能性に関する洞察が得られる可能性があります。

Safety and Hazards

特性

IUPAC Name |

N-[2-(furan-2-yl)-2-(4-methylphenyl)sulfonylethyl]-4-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O7S2/c1-14-4-8-16(9-5-14)29(24,25)19(18-3-2-12-28-18)13-20-30(26,27)17-10-6-15(7-11-17)21(22)23/h2-12,19-20H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUMEGBXQLAGRL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

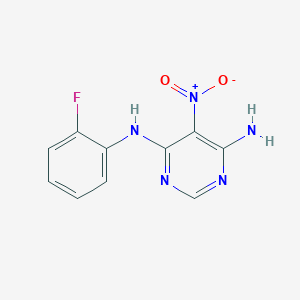

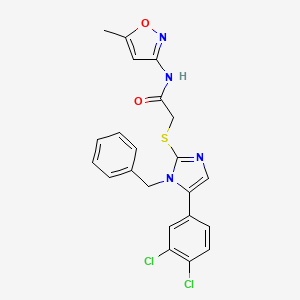

![N-[4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yloxy)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B2455389.png)

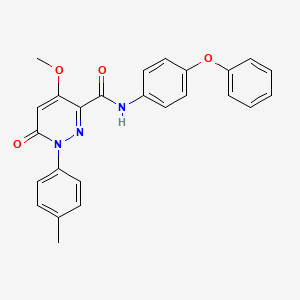

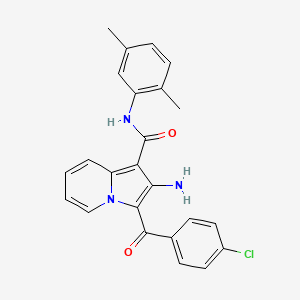

![[2-(5-bromo-2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2455390.png)

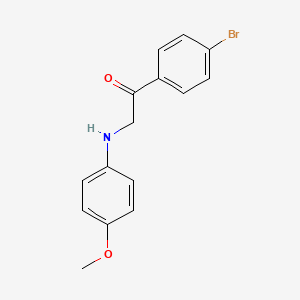

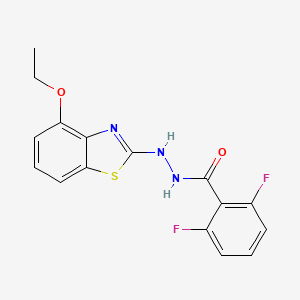

![(E)-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2455395.png)

![Methyl 3-chloro-4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzoate](/img/structure/B2455399.png)

![ethyl 2-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2455403.png)